Erucylcarnitine Demonstrates 1.9-Fold Lower Affinity for Carnitine Palmitoyltransferase (CPT1) Compared to Palmitoylcarnitine
The initial activation and transport step into mitochondria is markedly less efficient for erucylcarnitine. A direct head-to-head comparison of its precursor, erucyl-CoA, against palmityl-CoA (C16:0) for affinity towards carnitine palmitoyltransferase (CPT1, EC 2.3.1.23) in rat heart preparations reveals a significantly higher apparent Michaelis constant (Km) for the C22:1 substrate [1]. This quantifiable difference in Km indicates that a higher concentration of erucyl-CoA is required to achieve half-maximal enzyme velocity, establishing a clear biochemical basis for the slower metabolic processing of this very-long-chain acylcarnitine at the mitochondrial gateway.
| Evidence Dimension | Apparent Michaelis Constant (Km) for Carnitine Palmitoyltransferase (CPT1) |
|---|---|
| Target Compound Data | 83 μM |
| Comparator Or Baseline | 43 μM (palmityl-CoA, C16:0) |
| Quantified Difference | 1.9-fold higher Km (lower affinity) |
| Conditions | Rat heart preparations, assay measuring CPT1 activity. |
Why This Matters
This 1.9-fold difference in Km directly impacts experimental design; achieving comparable CPT1 flux requires higher concentrations of erucylcarnitine, and the lower affinity is a primary driver of its distinct metabolic fate compared to palmitoylcarnitine.
- [1] Cheng CK, Pande SV. Erucic acid metabolism by rat heart preparations. Lipids. 1975;10(6):335-339. View Source
